2-Chloro-3-(difluoromethyl)-4-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(difluoromethyl)-4-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research and industry. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the pyridine ring. The reaction conditions often include the use of radical initiators and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of 2-Chloro-3-(difluoromethyl)-4-fluoropyridine may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(difluoromethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form pyridine derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like m-CPBA and reducing agents like sodium borohydride are commonly used.
Cross-Coupling Reactions: Palladium catalysts and ligands are typically employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various cross-coupled products, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(difluoromethyl)-4-fluoropyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(difluoromethyl)-4-fluoropyridine is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to potent biological activity . The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different reactivity and biological activity.
2,5-Dichloro-3-(difluoromethyl)pyridine: The presence of an additional chlorine atom can influence the compound’s chemical properties and reactivity.
3-Bromo-2-(difluoromethyl)pyridine: The substitution of chlorine with bromine can affect the compound’s reactivity in substitution and cross-coupling reactions.
Uniqueness
2-Chloro-3-(difluoromethyl)-4-fluoropyridine is unique due to the specific arrangement of its fluorine atoms, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, offering advantages in terms of reactivity and biological activity .
Eigenschaften
Molekularformel |
C6H3ClF3N |
---|---|
Molekulargewicht |
181.54 g/mol |
IUPAC-Name |
2-chloro-3-(difluoromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(6(9)10)3(8)1-2-11-5/h1-2,6H |
InChI-Schlüssel |
XALICDGCVQVDTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1F)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.